Synthesis of 2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine: An In-depth Technical Guide
Synthesis of 2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth protocol for the synthesis of 2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine, a molecule of interest within the broader class of thieno[3,2-d]pyrimidines, which are recognized for their significant therapeutic potential.[1][2] The thieno[3,2-d]pyrimidine scaffold is a core component in the development of various kinase inhibitors and other targeted therapies.[3][4] This document, designed for professionals in the fields of medicinal chemistry and drug development, outlines the synthetic route, explains the underlying chemical principles, and provides detailed experimental procedures.
Strategic Approach to Synthesis
The synthesis of 2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine is most effectively achieved through a sequential nucleophilic aromatic substitution (SNAr) strategy. This approach utilizes the differential reactivity of the chloro-substituents on the key intermediate, 2,4-dichlorothieno[3,2-d]pyrimidine. In the majority of nucleophilic substitution reactions involving 2,4-dichloropyrimidine derivatives, the C4 position is inherently more reactive towards nucleophiles, particularly amines, than the C2 position. This well-established principle of pyrimidine chemistry allows for a controlled, stepwise introduction of the morpholinyl and allylsulfanyl moieties.
Our synthetic design, therefore, proceeds via two primary transformations following the preparation of the dichlorinated scaffold:
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Step 1: Selective Amination at C4: The initial step involves the selective reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with morpholine. This reaction preferentially occurs at the C4 position to yield 2-chloro-4-morpholinothieno[3,2-d]pyrimidine.
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Step 2: Thiolation at C2: The subsequent introduction of the allylsulfanyl group is accomplished by reacting the 2-chloro intermediate with allyl mercaptan.
This strategic order of reactions is critical for achieving a high yield of the desired product and minimizing the formation of regioisomeric byproducts.
Experimental Protocols
Synthesis of the Key Intermediate: 2,4-Dichlorothieno[3,2-d]pyrimidine
The starting material for this synthesis is the versatile intermediate, 2,4-dichlorothieno[3,2-d]pyrimidine.[5][6] This compound can be prepared from thieno[3,2-d]pyrimidine-2,4-diol through a chlorination reaction.
Reaction Scheme:
Figure 1: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Thieno[3,2-d]pyrimidine-2,4-diol | 182.19 | 10.0 g | 54.9 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 50 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 1 mL | - |
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thieno[3,2-d]pyrimidine-2,4-diol (10.0 g, 54.9 mmol), phosphorus oxychloride (50 mL), and N,N-dimethylformamide (1 mL).
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Heat the reaction mixture to 120°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
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After completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
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A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
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Dry the collected solid under vacuum to obtain 2,4-dichlorothieno[3,2-d]pyrimidine. The product is typically a brown solid and can be used in the next step without further purification.[5]
Synthesis of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine
Reaction Scheme:
Figure 2: Synthesis of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,4-Dichlorothieno[3,2-d]pyrimidine | 205.06 | 5.0 g | 24.4 |
| Morpholine | 87.12 | 2.13 mL | 24.4 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 8.5 mL | 48.8 |
| 1,4-Dioxane | 88.11 | 50 mL | - |
Procedure:
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To a solution of 2,4-dichlorothieno[3,2-d]pyrimidine (5.0 g, 24.4 mmol) in 1,4-dioxane (50 mL) in a sealed vessel, add morpholine (2.13 mL, 24.4 mmol) and N,N-diisopropylethylamine (8.5 mL, 48.8 mmol).[7]
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Heat the reaction mixture to 80°C and stir for 3 hours.[7]
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Upon cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford 2-chloro-4-morpholinothieno[3,2-d]pyrimidine as a solid.[7]
Synthesis of 2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine
Reaction Scheme:
Figure 3: Synthesis of 2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine | 255.72 | 4.0 g | 15.6 |
| Allyl mercaptan | 74.14 | 1.36 mL | 17.2 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 0.75 g | 18.7 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 60 mL | - |
Procedure:
-
To a suspension of sodium hydride (0.75 g, 18.7 mmol) in anhydrous THF (30 mL) at 0°C under an inert atmosphere, add allyl mercaptan (1.36 mL, 17.2 mmol) dropwise.
-
Stir the mixture at 0°C for 30 minutes.
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Add a solution of 2-chloro-4-morpholinothieno[3,2-d]pyrimidine (4.0 g, 15.6 mmol) in anhydrous THF (30 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the intermediates and the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can be used to identify the characteristic functional groups present in the molecule.
Conclusion
The synthetic protocol detailed in this guide provides a reliable and efficient method for the preparation of 2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine. By leveraging the principles of regioselective nucleophilic aromatic substitution on the 2,4-dichlorothieno[3,2-d]pyrimidine core, this multi-step synthesis can be performed to obtain the target compound in good yield and purity. The methodologies described herein are grounded in established chemical literature and offer a solid foundation for researchers engaged in the synthesis of novel thieno[3,2-d]pyrimidine derivatives for potential therapeutic applications.
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Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. ACS Publications. Available from: [Link]
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Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed. Available from: [Link]
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Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate. Available from: [Link]
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